molecular formula C20H22ClN3O3 B4792150 4-(4-acetylphenyl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide

4-(4-acetylphenyl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B4792150
M. Wt: 387.9 g/mol
InChI Key: VBEYSUTXURIFTH-UHFFFAOYSA-N
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Description

4-(4-acetylphenyl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetylphenyl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-acetylphenyl and 5-chloro-2-methoxyphenyl intermediates.

    Coupling Reaction: These intermediates are then coupled with piperazine-1-carboxamide under specific reaction conditions, such as the use of a coupling agent (e.g., EDCI or DCC) and a base (e.g., triethylamine).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the reaction conditions to produce the compound in bulk quantities.

    Optimization: Optimizing reaction parameters to increase yield and reduce production costs.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-acetylphenyl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-acetylphenyl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-acetylphenyl)piperazine-1-carboxamide: Lacks the chloro and methoxy groups, which may affect its activity.

    N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide: Lacks the acetyl group, potentially altering its pharmacological properties.

    4-(4-acetylphenyl)-N-phenylpiperazine-1-carboxamide: Lacks the chloro and methoxy groups, which may influence its biological activity.

Uniqueness

4-(4-acetylphenyl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide is unique due to the presence of both the acetyl and chloro groups, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

4-(4-acetylphenyl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-14(25)15-3-6-17(7-4-15)23-9-11-24(12-10-23)20(26)22-18-13-16(21)5-8-19(18)27-2/h3-8,13H,9-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEYSUTXURIFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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